2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring substituted at position 5 with a 4-(methylsulfanyl)phenyl group. The 4-chlorophenyl moiety at position 2 contributes to its electronic and steric profile. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, distinguishes it from triazole-based analogs, influencing hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXQOZKNONFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the methylsulfanylphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance.
Formation of the dihydroisoquinolinone moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline compounds can possess significant antimicrobial properties. The presence of the oxadiazole moiety may enhance this activity through mechanisms such as interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
- Anticancer Potential : Isoquinoline derivatives are often investigated for their anticancer properties. The structural features of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one suggest potential interactions with cancer cell pathways, possibly through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Agents
The compound's potential as an antimicrobial agent is supported by its structural components that may interact with microbial targets. Research indicates that compounds with similar structures often demonstrate efficacy against a range of pathogens.
Anticancer Drugs
Given the promising results from preliminary studies on isoquinoline derivatives, this compound may serve as a lead compound for developing new anticancer therapies. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile.
Case Studies
Several studies have explored the applications of similar compounds:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related isoquinoline derivative exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.
- Case Study 2 : Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds, revealing that modifications to the phenyl groups can significantly influence antibacterial efficacy.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may exert its effects by binding to and modulating the activity of specific enzymes or receptors. For example, it could inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors on cancer cells to induce apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Oxadiazole vs. Triazole Derivatives
The target compound’s 1,2,4-oxadiazole ring differs from triazole-containing analogs (e.g., compounds in –8). Key distinctions include:
- Hydrogen Bonding : The oxygen in oxadiazole may act as a weak hydrogen-bond acceptor, while triazoles (with three nitrogen atoms) offer stronger interactions, as seen in HIV protease inhibitors .
- Metabolic Stability : Methylsulfanyl groups (as in the target) resist oxidative metabolism better than methoxy or hydroxy groups common in triazole derivatives (e.g., ) .
Representative Examples
- Triazole Analogs: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone (): The pyridinyl group enhances water solubility but may reduce blood-brain barrier penetration compared to the target’s methylsulfanyl group.
Substituent Effects
Chlorophenyl vs. Other Aromatic Groups
- 4-Chlorophenyl (target compound): The electron-withdrawing chloro group enhances binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) via π-π stacking and hydrophobic interactions .
- Quinolinyloxy (): Bulky quinoline groups improve intercalation with DNA or topoisomerase targets but may reduce solubility.
- Methoxyphenyl (): Electron-donating methoxy groups decrease metabolic stability due to susceptibility to demethylation .
Sulfur-Containing Groups
Computational Docking Insights
Studies using AutoDock Vina () and AutoDock4 () highlight how structural variations impact target affinity:
- The target’s oxadiazole ring shows weaker hydrogen bonding to SARS-CoV-2 Mpro compared to triazole-based inhibitors but stronger hydrophobic interactions due to methylsulfanyl .
- Triazole analogs with pyridinyl groups () exhibit higher docking scores for kinases like EGFR, attributed to nitrogen-mediated salt bridges .
Data Table: Structural and Inferred Properties
Research Findings and Trends
- Activity Trends : Triazole derivatives generally show higher enzymatic inhibition (e.g., HIV protease IC50 < 1 µM) than oxadiazoles, but the target’s methylsulfanyl group may improve in vivo half-life .
- Synthetic Accessibility : Oxadiazoles require cyclization of amidoximes, while triazoles are synthesized via click chemistry, affecting scalability .
Biological Activity
The compound 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one represents a class of bioactive molecules with potential therapeutic applications. Its complex structure suggests various biological activities, primarily in anticancer and antimicrobial domains. This article reviews the available literature on its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a dihydroisoquinoline core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to influence biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one. For instance, derivatives with oxadiazole and triazole groups have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
A study evaluated several derivatives for their anticancer activity against HepG2 liver cancer cells using the MTT assay. The IC50 values of selected compounds were as follows:
| Compound | IC50 (µg/mL) |
|---|---|
| 6d | 13.004 |
| 6b | 18.220 |
| 6e | 28.399 |
These results indicate that structural modifications can enhance the cytotoxicity of related compounds significantly .
Antimicrobial Activity
In addition to anticancer properties, the compound's analogs have been tested for antimicrobial efficacy. For example, a series of synthesized compounds were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that many derivatives exhibited notable antibacterial activity.
Table: Antimicrobial Activity Against Bacterial Strains
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 21 | E. coli | 15 |
| 22 | S. aureus | 18 |
| 23 | Proteus mirabilis | 12 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .
The biological activity of this compound is likely mediated through its interaction with specific cellular targets. The oxadiazole ring is known for its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, the presence of the chlorophenyl group may enhance lipophilicity, facilitating better cell membrane permeability.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances in synthetic methodologies, including ultrasound-assisted techniques, have improved yields and reduced reaction times .
Structure-Activity Relationship Insights
Studies indicate that substituents on the phenyl rings significantly affect biological activity. For example:
- Electron-donating groups enhance anticancer potency.
- Halogen substitutions can modulate antibacterial efficacy.
Q & A
Q. What established synthetic routes are available for this compound, and what experimental conditions are critical?
Methodological Answer: A common synthetic approach involves cyclization reactions using ionic liquids as catalysts. For example:
Q. Key Parameters Table :
| Parameter | Conditions |
|---|---|
| Temperature | 150 °C |
| Reaction Time | 2.5 hours |
| Solvent (Extraction) | Diethyl ether (7 × 10 mL) |
| Crystallization | Et₂O/CHCl₃ slow evaporation |
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
Q. How can computational tools predict the compound’s binding affinity to target proteins?
Methodological Answer:
Q. Docking Software Comparison :
| Tool | Speed | Accuracy | Flexibility |
|---|---|---|---|
| AutoDock Vina | High | Improved | Rigid receptor |
| AutoDock 4 | Low | Baseline | Flexible sidechains |
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
Methodological Answer:
Q. How should researchers resolve contradictions in crystallographic data (e.g., anomalous hydrogen placement)?
Methodological Answer:
Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
Q. Key Phases :
| Phase | Focus |
|---|---|
| Laboratory | Degradation kinetics, metabolite ID |
| Field Monitoring | Bioaccumulation in organisms |
| Risk Modeling | Human/ecological exposure thresholds |
Q. How can molecular dynamics (MD) simulations explain discrepancies in bioactivity data?
Methodological Answer:
Q. What statistical designs validate pharmacological activity across variable experimental conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
